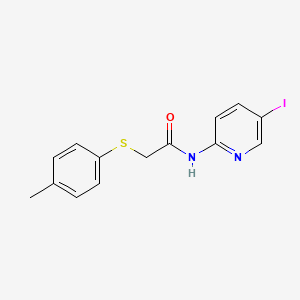

![molecular formula C15H20N2O5S2 B3018807 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034486-74-1](/img/structure/B3018807.png)

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide" is a sulfonamide derivative, a class of compounds known for their antimicrobial properties. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. They are analogs of p-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition results in the prevention of bacterial growth and replication.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the combination of a sulfonamide nucleus with various heterocycles to enhance biological activity. For instance, the synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles has been reported to show significant antibacterial and antifungal activities . These compounds were synthesized by combining two pharmacologically compatible molecules, which suggests that a similar approach could be used for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. Conformational analysis using NMR spectroscopy and molecular modeling techniques has been employed to understand the structure-activity relationships of these compounds . The presence of different heterocyclic rings such as triazoles, thiadiazoles, and oxadiazoles has been shown to influence the antifungal and antibacterial properties of these molecules .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including transannulation and coupling reactions. For example, Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles has been used to synthesize 5-sulfonamidoimidazoles . Additionally, a denitrogenative coupling of N-sulfonyl-1,2,3-triazoles with β-enamino esters has been reported to afford 2,5-dihydro-1H-imidazoles . These reactions demonstrate the chemical versatility of sulfonamide derivatives and their potential for creating diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Schiff bases derived from sulfonamides, for example, have been studied for their spectroscopic properties and crystal structure, providing insights into their tautomerism and potential photochromic and thermochromic characteristics . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds.

科学的研究の応用

Pharmacological Applications : Rahman et al. (2014) explored the pharmacological potential of a series of N-substituted benzene sulfonamide derivatives, which includes compounds structurally related to the one you're interested in. These compounds were evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats, with some showing significant activity compared to standard treatments (Rahman et al., 2014).

Antimicrobial and Antiproliferative Properties : Designing and synthesizing novel sulfonamide derivatives, including compounds similar to the one you mentioned, has been a focus for developing new antimicrobial and antiproliferative agents. This includes studies by authors like Duan et al. (2016), who evaluated the cytotoxic activity of N-arylpyrazole derivatives bearing the sulfonamide moiety against various human tumor cell lines (Duan et al., 2016).

Cancer Treatment Applications : The compound has relevance in the field of photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups, demonstrating potential as Type II photosensitizers for treating cancer (Pişkin et al., 2020).

Antioxidant Properties : Research into the antioxidant properties of sulfonamide-linked compounds has been conducted, indicating potential therapeutic applications. For instance, Padmaja et al. (2014) synthesized a class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles), assessing their antioxidant activity, with some compounds showing significant potential (Padmaja et al., 2014).

Environmental Applications : Ricken et al. (2013) studied the degradation of sulfonamide antibiotics in the environment, revealing a novel microbial strategy to eliminate these compounds. This research highlights the environmental impact and biodegradation pathways of sulfonamides (Ricken et al., 2013).

特性

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S2/c1-17-12-9-11(3-4-13(12)22-14(17)18)24(19,20)16-10-15(21-2)5-7-23-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJGVPKEVJBJBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCSCC3)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

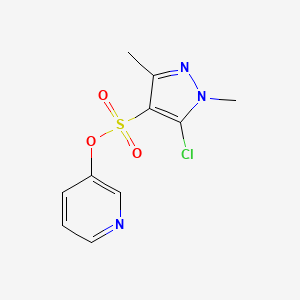

![Methyl 3-({[4-(benzyloxy)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3018729.png)

![7-acetyl-2-((3-chlorobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3018730.png)

![6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)

![methyl 4-(2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3018733.png)

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-azetidine](/img/structure/B3018734.png)

![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018736.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B3018738.png)

![Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B3018740.png)

![2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B3018741.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B3018746.png)

![2-(2-Chloropropanoyl)-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B3018747.png)